(2-Hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl) acetate
Description
The compound “(2-Hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl) acetate” is a structurally complex molecule featuring a fused spirocyclic system with multiple oxygen-containing functional groups. Its IUPAC name reflects its intricate architecture, including a furopyran ring connected to a cyclohexene moiety via a spiro junction. A synonym for this compound, identified as “6-(acetyloxy)-2'-hydroxy-2',4,4'-trimethyl-7'-oxo-2',3'a,4',5',7',7'a-hexahydrospiro[cyclohexane-1,3'-furo[2,3-c]pyra]-3-en-5-yl acetate,” has been cataloged in metabolite databases .
Properties
IUPAC Name |
(2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O7/c1-8-5-6-17(14(12(8)19)23-10(3)18)11-9(2)7-22-15(20)13(11)24-16(17,4)21/h5,9,11,13-14,21H,6-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOIMKJJHPMORA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=O)C2C1C3(CC=C(C(=O)C3OC(=O)C)C)C(O2)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | O-Acetylcyclocalopin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039824 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
190 °C | |
| Record name | O-Acetylcyclocalopin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039824 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
O-Acetylcyclocalopin A can be synthesized through various synthetic routes. One common method involves the isolation of the compound from the natural source, Boletus calopus . The compound can be extracted and purified using chromatographic techniques. Industrial production methods typically involve the cultivation of the mushroom followed by extraction and purification processes .
Chemical Reactions Analysis
O-Acetylcyclocalopin A undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
O-Acetylcyclocalopin A has various scientific research applications. In chemistry, it is used as a reference standard for studying sesquiterpenoids . In biology, it is studied for its potential biological activities, including its role in fungal defense mechanisms . In medicine, it is being explored for its potential therapeutic applications, particularly in photodynamic therapy and antimicrobial chemotherapy . In industry, it is used in the development of new drugs and bioactive compounds .
Mechanism of Action
The mechanism of action of O-Acetylcyclocalopin A involves its role as a bitter-tasting sesquiterpenoid in the defense mechanism of Boletus calopus . It is believed to exert its effects through photochemical defense strategies, where it acts as a photosensitizer . The molecular targets and pathways involved in its action are still under investigation, but it is known to interact with various cellular components to exert its biological effects .
Comparison with Similar Compounds
Table 1: Key NMR Shift Regions in Spirocyclic Compounds
| Region | Position Range | Structural Impact |
|---|---|---|
| A (Variable) | 39–44 | Substituent-dependent shifts (e.g., acetyl) |
| B (Variable) | 29–36 | Methyl/hydroxy group interactions |
| Other | Remaining | Consistent across analogs |
Computational Similarity Metrics
Molecular similarity indices, such as the Tanimoto coefficient and Dice index, quantify structural overlap. For example, aglaithioduline exhibited ~70% similarity to SAHA (a histone deacetylase inhibitor) using Tanimoto-based fingerprinting . Applied to the target compound, these metrics could identify analogs with shared pharmacophores or functional groups. Notably, QSAR models compare compounds against entire chemical populations rather than pairwise, enabling broad activity predictions .
Table 2: Similarity Indices for Hypothetical Analogs
| Compound Pair | Tanimoto (MACCS) | Dice (Morgan) | Bioactivity Overlap |
|---|---|---|---|
| Target vs. Spirocyclic Analog A | 0.75 | 0.82 | High |
| Target vs. Furopyran Derivative B | 0.68 | 0.71 | Moderate |
Bioactivity Profiling and Clustering
Hierarchical clustering of 37 small molecules demonstrated that bioactivity profiles strongly correlate with structural similarity . For the target compound, bioactivity clustering (e.g., using NCI-60 or PubChem data) could group it with spirocyclic or acetylated analogs, predicting shared targets like kinases or epigenetic regulators. Such analyses also reveal conserved interaction patterns with proteins, aiding mechanism-of-action hypotheses.
Docking Studies and Chemical Space Analysis
Chemical Space Docking enriches high-affinity compounds by prioritizing building blocks with favorable interactions . While the target compound’s docking performance is unreported, analogous studies show that minor structural changes (e.g., acetyl vs. hydroxy groups) significantly alter binding scores. For instance, in ROCK1 kinase inhibitors, spirocyclic systems enhanced selectivity over planar scaffolds .
Lumping Strategy and Categorization
The “lumping” approach groups compounds with shared structural motifs (e.g., furopyran rings) into surrogate categories, simplifying reactivity and property predictions . The target compound could be lumped with other spirocyclic acetates, reducing computational complexity in large-scale screenings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
